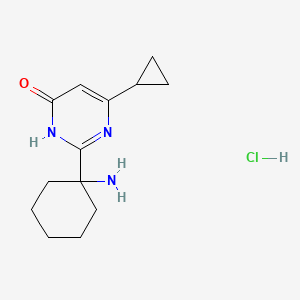
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclopropyl group, and a dihydropyrimidinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves multiple stepsThe final step involves the conversion to the hydrochloride salt to improve solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
化学反应分析
Types of Reactions
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds .
科学研究应用
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Aminothiazole-based compounds: Known for their diverse biological activities.
Indole derivatives: Widely studied for their therapeutic potential.
Pyrimidine derivatives: Commonly used in medicinal chemistry.
Uniqueness
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
生物活性
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride, with the CAS number 1334147-66-8, is a synthetic compound belonging to the class of dihydropyrimidinones. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula of the compound is C13H22ClN3O with a molecular weight of 271.79 g/mol. It is typically available as a hydrochloride salt, enhancing its solubility and stability in physiological conditions.
Anticancer Activity
Dihydropyrimidinones have been explored for their anticancer properties. A relevant study demonstrated that certain derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins. The compound's ability to interact with DNA and inhibit topoisomerases may contribute to its anticancer potential, although specific data on this compound's efficacy is still emerging.
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted compounds similar to this compound. These studies suggest that the compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vitro assays have indicated that such compounds can enhance neuronal survival under stress conditions.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Dihydropyrimidinone derivatives showed activity against S. aureus and E. coli, suggesting potential for further exploration in drug development. |
| Anticancer Research | Analogous compounds demonstrated apoptosis induction in various cancer cell lines, indicating a need for further research on this specific compound's mechanisms. |
| Neuroprotection | Similar compounds were shown to reduce oxidative stress in neuronal cultures, highlighting potential therapeutic applications in neurodegenerative diseases. |
属性
IUPAC Name |
2-(1-aminocyclohexyl)-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-13(6-2-1-3-7-13)12-15-10(9-4-5-9)8-11(17)16-12;/h8-9H,1-7,14H2,(H,15,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOQBWGSWCYJDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=CC(=O)N2)C3CC3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













